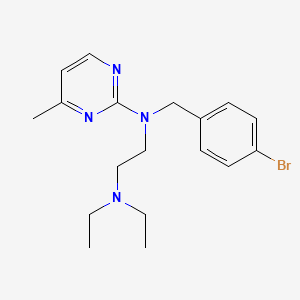
Pyrimidine, 2-((p-bromobenzyl)(2-(diethylamino)ethyl)amino)-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine, 2-((p-bromobenzyl)(2-(diethylamino)ethyl)amino)-4-methyl- is a complex organic compound with a pyrimidine core structure This compound is characterized by the presence of a bromobenzyl group, a diethylaminoethyl group, and a methyl group attached to the pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 2-((p-bromobenzyl)(2-(diethylamino)ethyl)amino)-4-methyl- typically involves multi-step organic reactions One common method includes the reaction of 2-bromo-4-methylpyrimidine with p-bromobenzyl chloride in the presence of a base such as potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
Pyrimidine, 2-((p-bromobenzyl)(2-(diethylamino)ethyl)amino)-4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the bromobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Diethylamine in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile or electrophile used.
Aplicaciones Científicas De Investigación
Pyrimidine, 2-((p-bromobenzyl)(2-(diethylamino)ethyl)amino)-4-methyl- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Pyrimidine, 2-((p-bromobenzyl)(2-(diethylamino)ethyl)amino)-4-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl and diethylaminoethyl groups play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- Pyrimidine, 2-((p-chlorobenzyl)(2-(diethylamino)ethyl)amino)-4-methyl-
- Pyrimidine, 2-((p-fluorobenzyl)(2-(diethylamino)ethyl)amino)-4-methyl-
- Pyrimidine, 2-((p-methylbenzyl)(2-(diethylamino)ethyl)amino)-4-methyl-
Uniqueness
Pyrimidine, 2-((p-bromobenzyl)(2-(diethylamino)ethyl)amino)-4-methyl- is unique due to the presence of the bromobenzyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs with different substituents. This uniqueness makes it a valuable compound for specific research and industrial applications.
Propiedades
Número CAS |
109556-50-5 |
|---|---|
Fórmula molecular |
C18H25BrN4 |
Peso molecular |
377.3 g/mol |
Nombre IUPAC |
N'-[(4-bromophenyl)methyl]-N,N-diethyl-N'-(4-methylpyrimidin-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C18H25BrN4/c1-4-22(5-2)12-13-23(18-20-11-10-15(3)21-18)14-16-6-8-17(19)9-7-16/h6-11H,4-5,12-14H2,1-3H3 |
Clave InChI |
RPCNQXWYZGPURH-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCN(CC1=CC=C(C=C1)Br)C2=NC=CC(=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


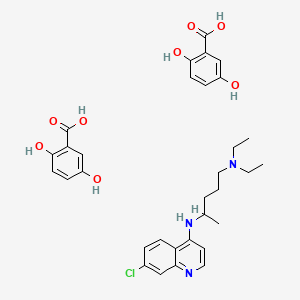
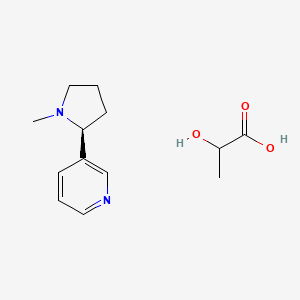

![N-[2-[(1S)-6-bromo-3,4-dihydro-1H-isochromen-1-yl]ethyl]-1-(4-bromophenyl)-N-methylpiperidin-4-amine](/img/structure/B15186172.png)


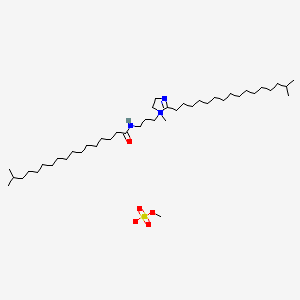

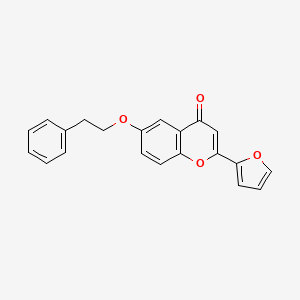
![(E)-but-2-enedioic acid;5-(3-chlorophenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B15186194.png)
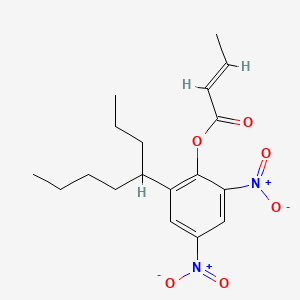
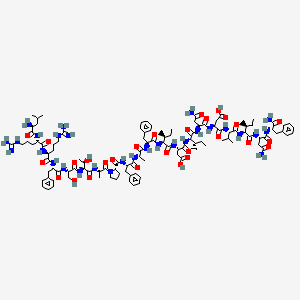
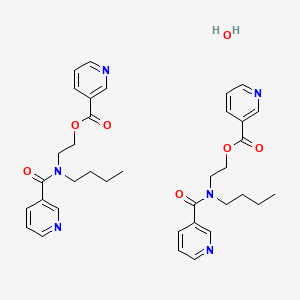
![2-[(Aminothioxomethyl)hydrazono]-2-(2,3-dichlorophenyl)acetamide](/img/structure/B15186255.png)
